2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
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Overview
Description
2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.191. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline and its derivatives have been explored for their potential in synthesizing novel bioactive compounds. Maftei et al. (2013) synthesized natural product analogs starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, which demonstrated significant antitumor activity toward various cell lines in vitro (Maftei et al., 2013).
GPR119 Agonists Development
In the context of developing novel agonists for GPR119, a receptor implicated in glucose homeostasis, Wang et al. (2014) described the optimization of 1,2,4-oxadiazole compounds. They replaced the aniline ring with a tetrahydroquinoline ring, leading to compounds with increased efficacy (Wang et al., 2014).
Anticancer Activity Enhancement
Further studies by Maftei et al. (2016) involved modifying the lipophilicity of 1,2,4-oxadiazole derivatives to improve their transport through cell wall barriers. This resulted in certain compounds exhibiting promising in vitro anti-cancer activity (Maftei et al., 2016).
Polymerization Applications
Tarasenko et al. (2017) developed a synthesis method for (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, which are promising monomers for oxidative and radical polymerizations, showing the versatility of this compound in material science applications (Tarasenko et al., 2017).
Antidiabetic and Anti-inflammatory Screening
Kavitha et al. (2016) synthesized a series of N-substituted aniline derivatives and screened them for antidiabetic, anti-inflammatory, and anticancer activities, indicating the compound's potential in pharmacological research (Kavitha et al., 2016).
Electrosynthesis and Domino Reactions
Electrosynthesis studies by Qian et al. (2020) explored the construction of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides. This highlighted the compound's role in facilitating complex chemical transformations (Qian et al., 2020).
Antimicrobial Activity
Research by Kavitha et al. (2016) also delved into the antimicrobial properties of synthesized aniline derivatives, demonstrating their effectiveness against various bacterial and fungal strains (Kavitha et al., 2016).
Aniline Sensing
Naik et al. (2018) investigated the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives by aniline, showcasing the use of such compounds in chemical sensing applications (Naik et al., 2018).
Corrosion Inhibition
Ammal et al. (2018) synthesized oxadiazole derivatives to study their corrosion inhibition properties for mild steel in sulphuric acid, illustrating the compound's utility in industrial applications (Ammal et al., 2018).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond .
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been utilized for the development of energetic materials, fluorescent dyes, oleds, sensors, as well as insecticides .
Biochemical Analysis
Biochemical Properties
Compounds with a 1,2,4-oxadiazole ring, such as 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDMJJDPKJKBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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